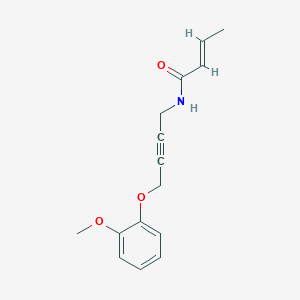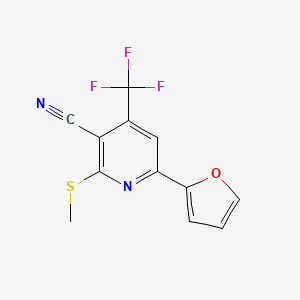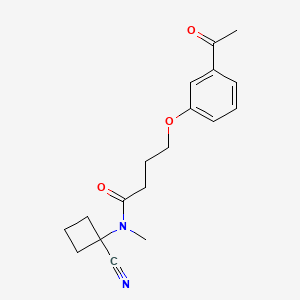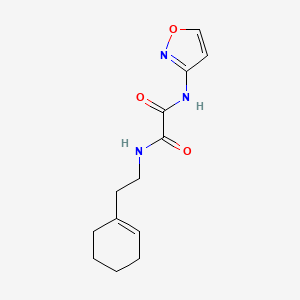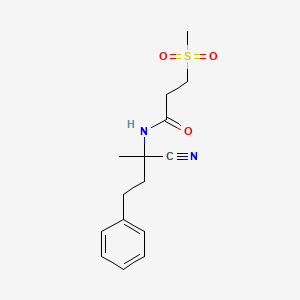
N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide, also known as NPS-2143, is a selective antagonist of the calcium-sensing receptor (CaSR). The CaSR is a G protein-coupled receptor that plays a critical role in regulating calcium homeostasis in the body. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cancer, and cardiovascular diseases.
作用機序
N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide acts as a selective antagonist of the CaSR by binding to the receptor and preventing its activation by extracellular calcium ions. The CaSR is expressed in various tissues, including bone, kidney, parathyroid gland, and cardiovascular system. The activation of CaSR leads to the release of intracellular calcium ions, which regulate various cellular functions, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide has been shown to have various biochemical and physiological effects on the body. In osteoporosis, N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide increases bone mass and strength by inhibiting bone resorption and promoting bone formation. In cancer, N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide inhibits the proliferation and invasion of cancer cells by modulating the CaSR-mediated signaling pathway. In cardiovascular diseases, N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide improves cardiac function and reduces the risk of heart failure by inhibiting the CaSR-mediated signaling pathway.
実験室実験の利点と制限
N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide has several advantages for lab experiments. It is a selective antagonist of the CaSR, which allows for the specific modulation of the CaSR-mediated signaling pathway without affecting other cellular functions. It is also stable and easy to synthesize, which makes it a cost-effective and readily available tool for research. However, N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide also has some limitations, including its low solubility in water and potential off-target effects at high concentrations.
将来の方向性
There are several future directions for the research on N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide. One potential direction is to investigate its therapeutic potential in other diseases, such as diabetes, obesity, and neurological disorders. Another direction is to develop more potent and selective CaSR antagonists that can be used for clinical applications. Additionally, the development of new methods for the delivery of N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide, such as nanoparticles or liposomes, could improve its pharmacokinetic properties and enhance its therapeutic efficacy.
合成法
The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide involves the reaction of 3-methanesulfonylpropanamide with 1-cyano-1-methyl-3-phenylpropylamine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide as the final product.
科学的研究の応用
N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. In osteoporosis, N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide has been shown to increase bone mass and strength by inhibiting the CaSR-mediated signaling pathway that leads to bone resorption. In cancer, N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide has been shown to inhibit the proliferation and invasion of cancer cells by modulating the CaSR-mediated signaling pathway. In cardiovascular diseases, N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide has been shown to improve cardiac function and reduce the risk of heart failure by inhibiting the CaSR-mediated signaling pathway.
特性
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-3-methylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(12-16,10-8-13-6-4-3-5-7-13)17-14(18)9-11-21(2,19)20/h3-7H,8-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUYLNMEHYTAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)CCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methyl-3-phenylpropyl)-3-methanesulfonylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-pentyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2662538.png)
![1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2662540.png)
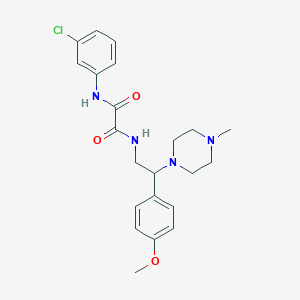
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2662542.png)
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2662544.png)
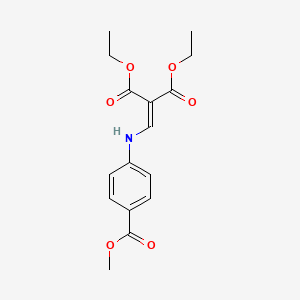
![N-(2,4-dimethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2662550.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2662553.png)
![(1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid](/img/structure/B2662554.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2662555.png)
